molecular formula C13H16ClNO2 B1491053 2-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one CAS No. 2098091-19-9

2-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one

Cat. No.: B1491053
CAS No.: 2098091-19-9
M. Wt: 253.72 g/mol
InChI Key: MYCNCEQRDJDVMU-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one is a ketone derivative featuring a 4-ethoxy-substituted indoline ring system attached to a propan-1-one backbone with a chlorine atom at the 2-position.

Properties

IUPAC Name

2-chloro-1-(4-ethoxy-2,3-dihydroindol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-3-17-12-6-4-5-11-10(12)7-8-15(11)13(16)9(2)14/h4-6,9H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCNCEQRDJDVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1CCN2C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit acetylcholine esterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, this compound interacts with various proteins involved in cell signaling pathways, thereby influencing cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in apoptosis and cell proliferation. This compound can also alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to acetylcholine esterase results in the inhibition of this enzyme, thereby increasing acetylcholine levels. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have therapeutic effects, such as improving cognitive function in animal models of Alzheimer’s disease. At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to understand its metabolism for therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

2-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxyindole with appropriate chloroacetyl derivatives. The specific synthetic routes can vary, but they generally aim to optimize yield and purity while maintaining biological activity.

Antifungal Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antifungal properties. For instance, a series of indole derivatives were evaluated for their activity against Candida albicans. The minimal inhibitory concentration (MIC) values indicated that certain modifications to the indole structure enhanced antifungal efficacy.

CompoundMIC (µg/mL)Comparison with Fluconazole
This compoundTBDTBD
Reference Compound (Fluconazole)0.020Standard

The specific MIC for this compound is yet to be established in published literature, but ongoing studies are expected to elucidate its effectiveness against various fungal strains .

Anticancer Activity

Chalcone derivatives, including those related to this compound, have shown promising anticancer activities. In vitro studies demonstrated that these compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and others.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7TBDTBD
Tamoxifen (control)MCF-70.5

These findings suggest that structural modifications can significantly enhance the anticancer properties of indole-based compounds.

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • Antifungal Properties : A study investigated a series of indole derivatives, including those with chloro and ethoxy substitutions, revealing their potential as antifungal agents against resistant strains of Candida species. The results indicated that specific substitutions could improve selectivity and potency .
  • Cytotoxicity Evaluation : Research evaluating various indole derivatives for cytotoxicity against cancer cell lines highlighted that compounds with ethoxy groups showed enhanced activity compared to their non-substituted counterparts. This suggests a structure–activity relationship that could be further explored in drug design .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one has shown promise in medicinal chemistry due to its potential as a pharmacophore. Its structure is conducive to modifications that can enhance biological activity. Research indicates that derivatives of this compound may exhibit:

  • Antitumor Activity : Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis .

Neuropharmacology

The compound's interaction with neurotransmitter systems suggests potential applications in neuropharmacology. For instance, it may influence serotonin receptors, which could be beneficial in treating mood disorders .

Enzyme Inhibition Studies

Research has indicated that compounds related to this compound can act as enzyme inhibitors. This property is particularly relevant in the development of drugs targeting metabolic pathways involved in various diseases, including diabetes and obesity .

Case Study 1: Anticancer Properties

In a study published in Appl. Sci., researchers investigated the anticancer properties of similar indole derivatives. The study found that these compounds could inhibit the growth of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

CompoundIC50 Value (µM)Mechanism
Indole A12.5Apoptosis induction
Indole B15.0Cell cycle arrest

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of indole derivatives on neuronal cells exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and improve cell viability through antioxidant mechanisms .

CompoundCell Viability (%)Oxidative Stress Reduction
Indole C85Significant
Indole D78Moderate

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting variations in substituents and their impact on properties:

Compound Name Substituents/Backbone Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Reference
2-Chloro-1-(4-ethoxyindolin-1-yl)propan-1-one 4-ethoxyindoline, 2-chloro-propanone C₁₄H₁₆ClNO₂ 283.74 Likely intermediate for bioactive molecules -
2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one 4-ethylpiperazine, 2-chloro-propanone C₉H₁₇ClN₂O 204.7 Building block for nitrogen-rich pharmacophores; water-soluble
2-Chloro-1-(3-chlorophenyl)propan-1-one 3-chlorophenyl, 2-chloro-propanone C₉H₈Cl₂O 203.07 High lipophilicity; potential pesticide intermediate
3-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one 4-hydroxymethylindoline, 3-chloro-propanone C₁₃H₁₅ClNO₂ 258.72 Enhanced solubility due to -CH₂OH group; synthetic intermediate
4-Fluoromethcathinone (4-FMC) 4-fluorophenyl, methylamino-propanone C₁₀H₁₂FNO 181.21 CNS stimulant; interacts with monoamine transporters
2-Chloro-4'-fluoropropiophenone 4-fluorophenyl, 2-chloro-propanone C₉H₈ClFO 186.61 Chiral building block for pharmaceuticals
2.2 Key Comparative Analysis

Indoline vs. Piperazine/Phenyl Backbones

  • Indoline derivatives (e.g., target compound and ) exhibit rigid bicyclic structures, which may enhance binding affinity in biological systems compared to flexible piperazine () or planar phenyl () analogs. The 4-ethoxy group in the target compound likely increases lipophilicity and metabolic stability compared to the 4-hydroxymethyl group in ’s analog .
  • Piperazine-containing analogs () are more water-soluble due to the polar nitrogen-rich ring, making them suitable for salt formation and drug formulation .

Chlorine Position and Reactivity

  • Chlorine at the 2-position (target compound, ) enhances electrophilicity at the carbonyl group, facilitating nucleophilic substitution reactions. In contrast, 3-chloro substitution () may sterically hinder reactivity, altering synthetic pathways .

Biological Activity 4-FMC () demonstrates the significance of the methylamino group in interacting with CNS targets, a feature absent in the target compound. The ethoxyindoline moiety in the target compound may instead target indole-binding enzymes or receptors, such as serotonin receptors .

Synthetic Accessibility

  • Indoline-based compounds often require multi-step synthesis, including cyclization (e.g., Fischer indole synthesis) and selective chlorination. In contrast, phenyl analogs () are typically synthesized via Friedel-Crafts acylation or halogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.